

Biological activity of 2-Oxopiperidine-4-carboxylic acid and its derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Oxopiperidine-4-carboxylic acid

Cat. No.: B1396056

[Get Quote](#)

An In-Depth Technical Guide to the Biological Activity of **2-Oxopiperidine-4-carboxylic Acid** and its Derivatives

Abstract

The **2-oxopiperidine-4-carboxylic acid** scaffold is a versatile heterocyclic motif of significant interest in medicinal chemistry. Its rigid, cyclic structure, combined with the presence of both a lactam and a carboxylic acid functional group, provides a unique conformational constraint and multiple points for chemical derivatization. This bifunctionality makes it a valuable building block for the synthesis of complex molecules with diverse and potent biological activities. This guide provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and experimental evaluation of **2-oxopiperidine-4-carboxylic acid** and its derivatives. We will delve into their roles as modulators of key biological targets, including bacterial DNA gyrase, HIV protease, nociceptin receptors, and peroxisome proliferator-activated receptors (PPARs), offering field-proven insights and detailed methodologies for their investigation.

The 2-Oxopiperidine-4-Carboxylic Acid Core: A Privileged Scaffold

2-Oxopiperidine-4-carboxylic acid (CAS 24537-50-6) is a non-proteinogenic amino acid analogue.^[1] The lactam ring constrains the geometry of the molecule, while the carboxylic acid moiety serves as a critical interaction point with biological targets, often mimicking natural

amino acid residues, and enhances aqueous solubility.[2][3] Its derivatives are frequently employed in pharmaceutical research as key intermediates in the synthesis of novel therapeutic agents.[2]

The core structure can be synthesized through various routes, often starting from commercially available materials like diethyl ethylmalonate or employing chiral synthesis strategies from α -amino acids to yield enantiomerically pure products.[4][5] The versatility of the scaffold lies in the ability to modify the carboxylic acid (e.g., forming amides or esters), the lactam nitrogen, and the piperidine ring itself, leading to a wide chemical space for exploration.

Antimicrobial Activity: Targeting Bacterial DNA Gyrase

A prominent application of the piperidine-4-carboxylic acid core is in the development of novel antibacterial agents. Specifically, piperidine-4-carboxamides have emerged as a new class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) that target DNA gyrase.[6]

Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, recombination, and repair.[7] It introduces negative supercoils into DNA, a process vital for compacting the bacterial chromosome and relieving torsional stress during replication. Piperidine-4-carboxamides inhibit the supercoiling activity of DNA gyrase, leading to DNA damage and ultimately bacterial cell death.[8] Genetic studies suggest these compounds bind to the GyrA subunit, displaying a binding mode similar to other NBTIs like gepotidacin.[6]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the piperidine-4-carboxamide scaffold has yielded potent inhibitors against *Mycobacterium abscessus*, an intrinsically drug-resistant pathogen.[9]

- Hit Compound (MMV688844): The initial hit compound, identified from the Pathogen Box library, demonstrated a Minimum Inhibitory Concentration (MIC) against *M. abscessus*. [9]

- Lead Optimization: Substitution on the phenyl ring of the carboxamide was found to be critical. Adding a trifluoromethyl (TFM) group at the 4-position of the phenyl moiety (compound 844-TFM) resulted in a nearly 10-fold increase in whole-cell activity (MIC = 1.5 μ M) and enzymatic inhibition (IC₅₀ = 1.5 μ M).^[9] Moving the TFM group to the 3-position, however, led to reduced potency, highlighting the importance of substituent placement for optimal target engagement.^[9]

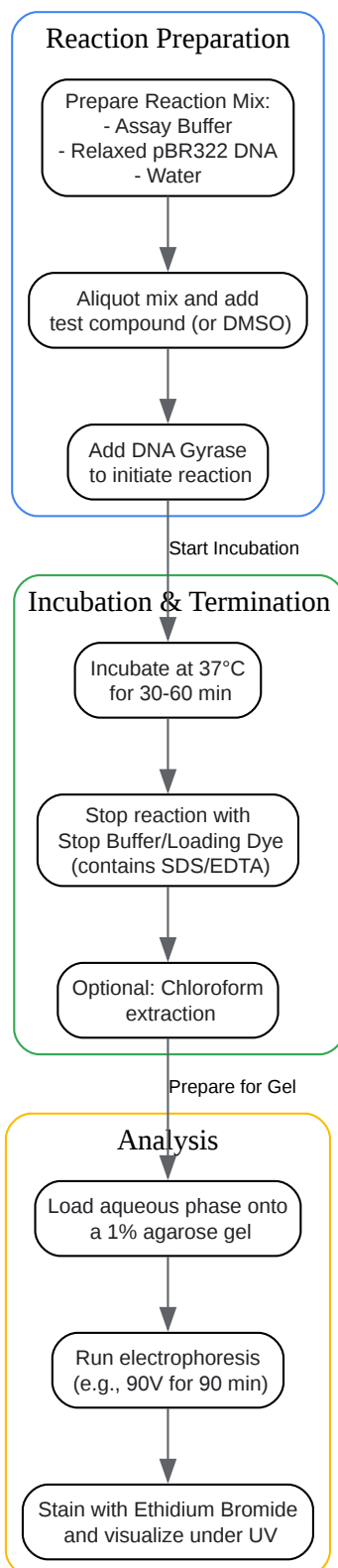
Quantitative Biological Data

Compound	R-group (Phenyl)	M. abscessus MIC (μ M) ^[9]	DNA Gyrase IC ₅₀ (μ M) ^[9]
844	4-Cl	12.5	> 50
844-TFM	4-CF ₃	1.5	1.5
9f	3-CF ₃	12.5	N/A

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase. The different topological forms of the DNA are then separated by agarose gel electrophoresis.

Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Step-by-Step Methodology:[\[3\]](#)

- **Reaction Setup:** On ice, prepare a master mix containing 5x Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP), relaxed plasmid DNA (e.g., pBR322, ~0.2 µg per reaction), and nuclease-free water.
- **Compound Addition:** Aliquot the master mix into microfuge tubes. Add the test compound dissolved in a suitable solvent (e.g., DMSO) to the desired final concentration. Include a solvent-only control (negative control) and a known inhibitor like ciprofloxacin (positive control).
- **Enzyme Addition:** Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme to each tube. The amount of enzyme should be just enough to fully supercoil the DNA in the negative control.
- **Incubation:** Mix gently and incubate the reactions at 37°C for 30-60 minutes.
- **Termination:** Stop the reaction by adding 1/5 volume of Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).
- **Electrophoresis:** Load the samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL).
- **Visualization:** Run the gel until the dye front has migrated sufficiently. Visualize the DNA bands under a UV transilluminator. Inhibitory activity is indicated by a decrease in the supercoiled DNA band and an increase in the relaxed DNA band compared to the no-inhibitor control.

Antiviral Activity: HIV-1 Protease Inhibition

Derivatives of the piperidine scaffold have been instrumental in the design of potent HIV-1 protease inhibitors (PIs). The piperidine moiety often serves as a P2-ligand, interacting with the S2 subsite of the viral protease.[\[10\]](#)

Mechanism of Action: Blocking Viral Maturation

HIV-1 protease is an aspartic protease that cleaves newly synthesized Gag and Gag-Pol polyproteins into their functional protein components. This cleavage is a critical step in the viral life cycle, enabling the maturation of infectious virions. PIs are competitive inhibitors that bind to the active site of the protease, preventing polyprotein processing and resulting in the production of immature, non-infectious viral particles.[\[11\]](#)

Structure-Activity Relationship (SAR) Insights

A series of PIs incorporating piperidine analogues as P2-ligands and a cyclopropyl group as the P1'-ligand demonstrated potent enzymatic inhibition.[\[10\]](#)

- Stereochemistry is Key: Inhibitors with an (R)-configuration at the 3-position of the piperidine ring were significantly more potent than their (S)-enantiomers. For example, compound 22a ((R)-piperidine-3-carboxamide) was over 100-fold more potent than its (S)-counterpart 23a.[\[10\]](#)
- N-Substitution: Methylation of the piperidine nitrogen generally led to a decrease in activity, suggesting that the NH group may be involved in a crucial hydrogen bonding interaction within the S2 pocket of the protease.[\[10\]](#)
- P2' Ligand: A 4-methoxyphenylsulfonamide as the P2' ligand was found to be optimal for activity in this series.[\[10\]](#)

Quantitative Biological Data

Compound	P2-Ligand	P2'-Ligand	HIV-1 Protease IC ₅₀ (nM)[10]
22a	(R)-piperidine-3-carboxamide	4-methoxyphenylsulfonamide	3.61
23a	(S)-piperidine-3-carboxamide	4-methoxyphenylsulfonamide	>450
24a	(R)-N-Me-piperidine-3-carboxamide	4-methoxyphenylsulfonamide	10.7
Darunavir	(Reference Drug)	N/A	3.12

Experimental Protocol: FRET-Based HIV-1 Protease Assay

This is a common high-throughput method to measure protease activity. It utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair. Cleavage of the peptide by the protease separates the pair, resulting in an increase in fluorescence.

Step-by-Step Methodology:

- **Reagent Preparation:** Prepare assay buffer, a stock solution of the FRET peptide substrate, and purified recombinant HIV-1 protease.
- **Compound Plating:** In a microplate (e.g., 384-well), serially dilute the test compounds to the desired concentrations.
- **Enzyme and Substrate Addition:** Add the HIV-1 protease to the wells containing the compounds and incubate for a short period to allow for inhibitor binding.
- **Initiate Reaction:** Add the FRET substrate to all wells to start the enzymatic reaction.

- **Fluorescence Reading:** Immediately begin monitoring the increase in fluorescence over time using a plate reader.
- **Data Analysis:** Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the velocity against the inhibitor concentration and fit the data to a suitable equation to determine the IC_{50} value.

Neuromodulatory and Analgesic Potential: Nociceptin Receptor Ligands

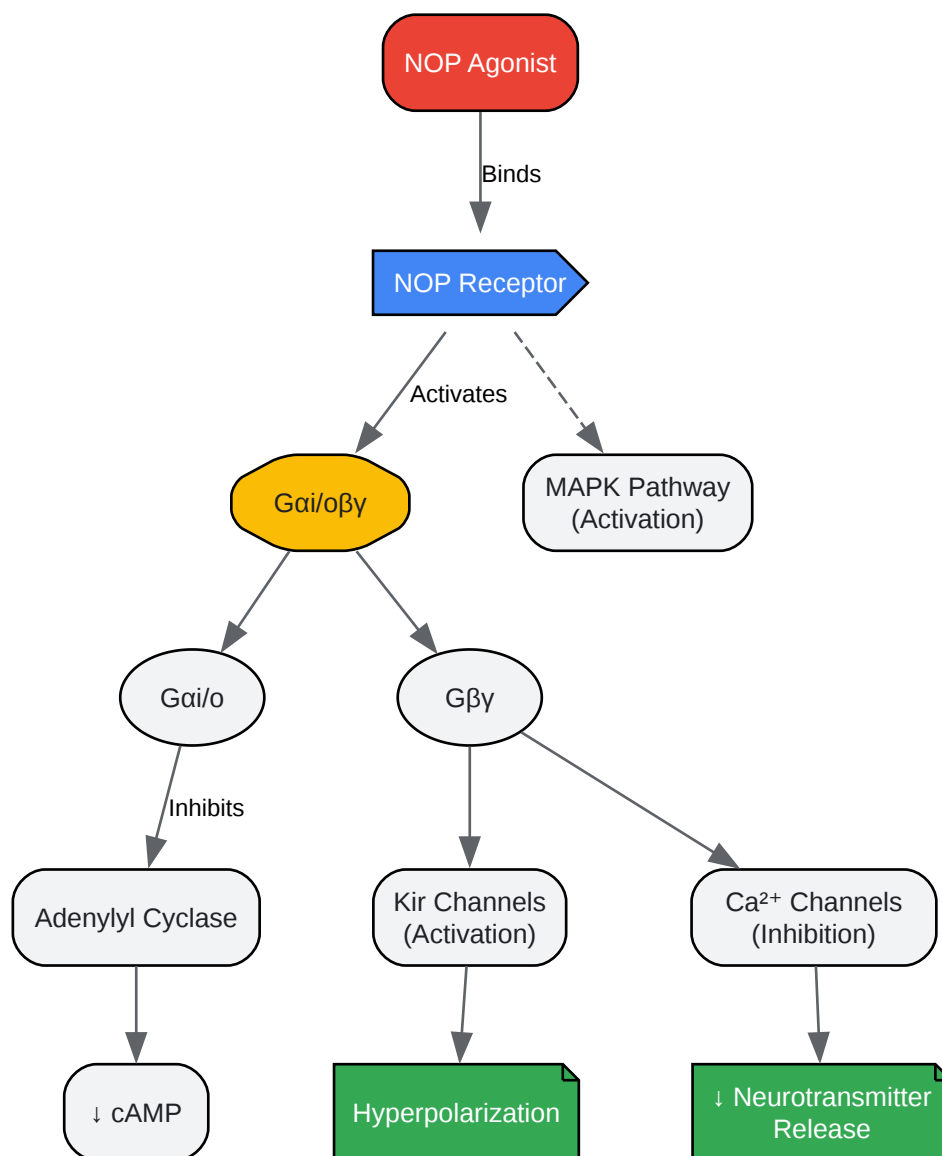
The piperidine core is found in ligands targeting the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), a member of the opioid receptor family.^[12] NOP receptor activation has complex effects on pain, anxiety, and other CNS functions, making it an attractive target for novel therapeutics.^[13]

Signaling Pathway of the Nociceptin Receptor

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory Gai/o proteins.^[14]

- **Ligand Binding:** An agonist binds to the NOP receptor.
- **G Protein Activation:** The receptor activates the Gai/o protein, causing the dissociation of the $G\alpha$ and $G\beta\gamma$ subunits.
- **Downstream Effects:**
 - **Gai/o:** Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.^[14]
 - **$G\beta\gamma$:** Activates G protein-gated inwardly rectifying potassium (Kir) channels, causing neuronal hyperpolarization, and inhibits voltage-gated calcium channels, reducing neurotransmitter release.^[15]
- **Other Pathways:** The NOP receptor can also activate Mitogen-Activated Protein Kinase (MAPK) signaling cascades.^[16]

NOP Receptor Signaling Diagram



[Click to download full resolution via product page](#)

Caption: Simplified NOP receptor signaling cascade.

Therapeutic Application: Antitussive Activity

NOP receptor agonists have shown potent antitussive (anti-cough) effects in animal models, suggesting a new therapeutic avenue for cough treatment that may lack the side effects of traditional opioid-based antitussives.^[17]

Experimental Protocol: Capsaicin-Induced Cough Model in Guinea Pigs

This is a standard preclinical model to evaluate the efficacy of antitussive agents.

Step-by-Step Methodology:[\[17\]](#)

- **Animal Acclimatization:** Acclimate conscious, unrestrained guinea pigs in a whole-body plethysmograph.
- **Drug Administration:** Administer the test compound (e.g., a NOP agonist) via the desired route (e.g., oral, subcutaneous).
- **Cough Induction:** After a set pre-treatment time, expose the animals to an aerosolized solution of capsaicin (a known tussigenic agent) for a fixed duration.
- **Cough Measurement:** Record the characteristic cough sounds and changes in pressure within the plethysmograph during the exposure period.
- **Data Analysis:** Quantify the number of coughs for each animal. Compare the cough count in the drug-treated group to a vehicle-treated control group to determine the percentage of cough inhibition. The specificity can be confirmed by pre-treating with a NOP antagonist, which should block the antitussive effect.[\[17\]](#)

Metabolic Regulation: PPAR α / γ Agonism

Piperidine-4-carboxylic acid derivatives have been designed as dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPAR α) and gamma (PPAR γ). These nuclear receptors are master regulators of lipid and glucose metabolism.

Mechanism of Action

PPARs are ligand-activated transcription factors. Upon binding to an agonist, the receptor undergoes a conformational change, heterodimerizes with the retinoid X receptor (RXR), and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This complex then recruits coactivators to initiate the transcription of genes involved in:

- PPAR α : Fatty acid oxidation, lipid transport.
- PPAR γ : Adipocyte differentiation, fatty acid storage, and glucose homeostasis.[18]

Dual agonists are sought for the comprehensive treatment of metabolic syndrome, simultaneously addressing dyslipidemia (via PPAR α) and insulin resistance (via PPAR γ).

Experimental Protocol: PPAR Luciferase Reporter Assay

This cell-based assay quantifies the ability of a compound to activate the transcriptional activity of a specific PPAR isoform.

Step-by-Step Methodology:[19][20]

- Cell Transfection: Co-transfect a suitable mammalian cell line (e.g., HEK293T) with two plasmids:
 - An expression plasmid for a chimeric receptor (e.g., the ligand-binding domain of human PPAR α fused to the DNA-binding domain of GAL4).
 - A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
- Cell Plating: Plate the transfected cells into a 96-well plate and allow them to recover.
- Compound Treatment: Treat the cells with various concentrations of the test compound or a known reference agonist (e.g., GW7647 for PPAR α).
- Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and luciferase expression.
- Lysis and Luminescence Reading: Lyse the cells and add a luciferase detection reagent. Measure the luminescence using a plate reader.
- Data Analysis: Normalize the luciferase activity to a control and plot the response against the compound concentration to determine the EC₅₀ value.

Conclusion and Future Outlook

The **2-oxopiperidine-4-carboxylic acid** scaffold and its close relatives represent a remarkably fruitful starting point for the design of potent and selective modulators of diverse biological targets. The inherent structural features of this core, combined with its synthetic tractability, have enabled the development of promising lead compounds in antibacterial, antiviral, neuromodulatory, and metabolic disease research. The detailed protocols and SAR insights provided in this guide serve as a foundation for researchers in the field. Future efforts will likely focus on leveraging advanced computational methods for more precise ligand design, exploring new biological targets for this privileged scaffold, and optimizing the pharmacokinetic and safety profiles of existing lead series to translate these promising research compounds into clinically effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Oxopiperidine-4-carboxylic acid | C₆H₉NO₃ | CID 55286080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Oxopiperidine-4-carboxylic Acid|Research Compound [benchchem.com]
- 3. topogen.com [topogen.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 8. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC

[pmc.ncbi.nlm.nih.gov]

- 11. Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 15. grokipedia.com [grokipedia.com]
- 16. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring SCH 225288: A NOP Receptor Agonist's Antitussive Efficacy in Animal Models [synapse.patsnap.com]
- 18. raybiotech.com [raybiotech.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Biological activity of 2-Oxopiperidine-4-carboxylic acid and its derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1396056#biological-activity-of-2-oxopiperidine-4-carboxylic-acid-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com